molecular formula C7H14N4O B1488989 3-Azido-1-(2-ethoxyethyl)azetidine CAS No. 2098122-21-3

3-Azido-1-(2-ethoxyethyl)azetidine

Cat. No.: B1488989
CAS No.: 2098122-21-3
M. Wt: 170.21 g/mol
InChI Key: WBOXMIBTUCAQCX-UHFFFAOYSA-N
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Description

3-Azido-1-(2-ethoxyethyl)azetidine is a specialized bifunctional reagent that incorporates both a strained azetidine heterocycle and a highly reactive organic azide group, making it a valuable building block for synthetic and materials chemistry . The azetidine ring is a four-membered nitrogen-containing saturated heterocycle that is of significant interest in medicinal chemistry due to its three-dimensionality, potential as a bioisostere for common flat heterocycles, and improved metabolic stability . The 3-azido substituent on the azetidine ring provides a versatile handle for further transformation. The azide group is renowned for its participation in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click" reaction that is highly efficient and selective for forming 1,2,3-triazole linkages . This makes the compound an excellent candidate for polymer cross-linking, surface functionalization, and the synthesis of more complex molecular architectures such as dendrimers and bioconjugates . Beyond cycloadditions, the azide functionality can undergo thermal or photolytic scission to generate reactive nitrene intermediates, which can subsequently engage in C-H insertion or cross-linking reactions to alter the physical properties of polymers, a process leveraged in the fabrication of organic light-emitting diodes (LEDs) and organic solar cells (OSCs) . The 2-ethoxyethyl side chain on the nitrogen atom can enhance solubility in various organic solvents and may influence the compound's physicochemical properties. Researchers can leverage this multifunctional molecule as a key precursor in the synthesis of azetidine-containing scaffolds for drug discovery, as a cross-linker in the development of energetic materials or advanced polymers, and as a probe in chemical biology . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-azido-1-(2-ethoxyethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O/c1-2-12-4-3-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOXMIBTUCAQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Azido-1-(2-ethoxyethyl)azetidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Handling of High-Energy Heterocycles

Executive Summary

3-Azido-1-(2-ethoxyethyl)azetidine represents a specialized class of "click-ready" heterocyclic building blocks used in Fragment-Based Drug Discovery (FBDD). This molecule combines three critical structural features: the high ring strain of the azetidine core (~25.4 kcal/mol), the bio-orthogonal reactivity of the azide group (-N₃), and the solubilizing properties of the ethoxyethyl tail .

This guide provides a technical deep-dive for medicinal chemists and process engineers. It prioritizes the safe handling of low-molecular-weight organic azides , a class of compounds notorious for high energy density and shock sensitivity.

Structural Analysis & Physicochemical Profile

Chemical Identity[1][2]
  • Systematic Name: this compound

  • Molecular Formula: C₇H₁₄N₄O

  • Molecular Weight: 170.21 g/mol

  • Core Scaffold: Saturated 4-membered nitrogen heterocycle (Azetidine).[1]

The "Rule of Six" Safety Assessment

A critical first step in handling any organic azide is evaluating its explosive potential using the carbon/nitrogen ratio.



For this compound:

  • 
    , 
    
    
    
    ,
    
    
  • Ratio =

    
    
    

Safety Verdict: BORDERLINE / HAZARDOUS. Standard safety guidelines suggest a ratio


 is "safe" for isolation. A ratio of 2.0 indicates this compound possesses significant energy density. It should never be distilled to dryness  and should ideally be stored and handled in solution.[2][3]
Calculated Physicochemical Properties
PropertyValue (Predicted)Significance
LogP ~0.8 - 1.2Lipophilic enough for cell permeability; hydrophilic enough for solubility.
TPSA ~62 ŲGood range for CNS penetration (typically <90 Ų).
pKa (Conj. Acid) ~9.5 - 10.5The azetidine nitrogen is basic; exists as cation at physiological pH.
Boiling Point >180°C (Dec.)Do not attempt to verify. Decomposition likely precedes boiling.

Synthesis & Manufacturing Protocols

The synthesis of 3-substituted azetidines is challenging due to ring strain.[4] The most robust route avoids forming the ring last, instead utilizing a pre-formed azetidine core (e.g., 3-hydroxyazetidine or 3-azidoazetidine HCl) and functionalizing the nitrogen.

Recommended Synthetic Route (Convergent)

We utilize a nucleophilic substitution strategy. This pathway minimizes the handling of the free-base high-energy azide by introducing the ethoxyethyl group to the stable salt form.

Reagents:

  • Starting Material: 3-Azidoazetidine Hydrochloride (Commercial standard).

  • Alkylator: 2-Bromoethyl ethyl ether.

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃.

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Protocol:

  • Suspension: Charge 3-azidoazetidine HCl (1.0 eq) and K₂CO₃ (2.5 eq) into a reactor with Acetonitrile (10V).

  • Alkylation: Add 2-bromoethyl ethyl ether (1.1 eq) dropwise at 0°C to control exotherm.

  • Reaction: Heat to 60°C for 12–16 hours. Monitor by LCMS (look for M+H = 171.2).

  • Workup (Crucial for Safety):

    • Cool to room temperature.[5] Filter off inorganic salts.

    • DO NOT ROTAVAP TO DRYNESS.

    • Dilute with TBME (tert-butyl methyl ether) and wash with water to remove DMF/ACN.

    • Concentrate the organic layer only to a defined volume (e.g., 20% wt/wt solution).

Synthesis Workflow Diagram

SynthesisRoute Start 3-Azidoazetidine HCl Salt Inter Intermediate: Transition State Start->Inter + K2CO3, ACN 60°C, 12h Reagent 2-Bromoethyl ethyl ether Reagent->Inter Product 3-Azido-1-(2-ethoxyethyl) azetidine Inter->Product N-Alkylation Safety STOP: Do Not Concentrate Dry Product->Safety Workup

Figure 1: Convergent synthesis via N-alkylation of the azetidine core. Note the critical safety stop during isolation.

Reactivity & Applications: The "Click" Handle

The primary utility of this compound is as a bio-orthogonal module . The pendant azide group reacts with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles.[6]

Mechanism: CuAAC

The reaction is thermodynamically driven by the formation of the stable triazole ring, releasing ~50–60 kcal/mol. This high enthalpy release is why the reaction is irreversible and "spring-loaded."

Application in Library Generation

In medicinal chemistry, this molecule serves as a linker .

  • Azetidine End: Mimics proline/piperidine but with different vector geometry (exit vectors ~160°).

  • Ethoxyethyl End: Provides solubility and a "floppy" linker to reach binding pockets.

  • Triazole (Post-Click): Acts as a rigid amide bioisostere.

Click Chemistry Workflow

ClickChemistry Azide 3-Azido-1-(2-ethoxyethyl) azetidine Cycle Cu-Acetylide Intermediate Azide->Cycle Ligation Alkyne Target Scaffold (Terminal Alkyne) Alkyne->Cycle Ligation Catalyst Cu(I) Catalyst (CuSO4 + NaAsc) Catalyst->Cycle Activation Product 1,4-Disubstituted 1,2,3-Triazole Cycle->Product Ring Closure

Figure 2: CuAAC reaction pathway.[7][8] The azetidine acts as the 'warhead' delivering the payload via triazole formation.

Safety & Handling Protocols (Mandatory)

WARNING: Low molecular weight organic azides are potentially explosive.[3]

Storage[5]
  • Temperature: Store at 2–8°C.

  • Light: Protect from light (amber vials) to prevent photodecomposition to nitrenes.

  • State: ALWAYS store as a solution (e.g., in DCM, Toluene, or DMSO). Never store as a neat solid.

Equipment Restrictions
  • No Metal Spatulas: Azides can react with transition metals (Cu, Pb) to form heavy metal azides, which are primary explosives. Use Teflon or ceramic tools only.

  • No Ground Glass Joints: Friction in the joints can detonate azide crystals. Use Teflon sleeves or greased joints.

  • Blast Shield: All reactions >1 mmol must be conducted behind a polycarbonate blast shield.

Waste Disposal
  • Quenching: Unreacted azides should be quenched. A standard method is reduction using Triphenylphosphine (Staudinger reduction) or chemical destruction with nitrous acid (NaNO₂ + H₂SO₄) to release N₂ (conduct in a well-ventilated hood).

  • Segregation: Never mix azide waste with acids (forms HN₃, highly toxic and explosive gas) or heavy metals.[2][9]

References

  • Synthesis of Azetidines: "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Publishing, 2021. Link

  • Safety of Organic Azides: "Safe Handling of Organoazides." University of California, Santa Barbara (UCSB) Safety Guidelines. Link

  • Click Chemistry Mechanism: "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001. Link

  • Azetidine Physicochemical Data: "Azetidine - Compound Summary." PubChem, National Library of Medicine. Link

  • Handling Protocols: "Standard Operating Procedure for Handling Azides." University of Wisconsin-Madison, Environment, Health & Safety. Link

Sources

A Technical Guide to 3-Azido-N-Substituted Azetidines: Synthesis and Applications of a Versatile Chemical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Privileged Scaffold and a Powerful Functional Group

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold."[1][2] This four-membered saturated heterocycle, while conformationally strained, offers a unique combination of structural rigidity and metabolic stability.[1][3] Its incorporation into drug candidates can lead to improved physicochemical properties, such as solubility and receptor affinity.[2] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine motif, underscoring its significance in contemporary drug design.[2]

When the azetidine core is functionalized with an azido (-N₃) group, it transforms into a highly versatile tool for chemical biology and drug discovery. The azide is a key player in a suite of bioorthogonal reactions, most notably the Nobel Prize-winning "click chemistry." This set of reactions provides a robust and efficient means of covalently linking molecules in complex biological environments.

This technical guide will explore the synthesis, reactivity, and potential applications of 3-azido-N-substituted azetidines, using the representative, albeit not widely documented, molecule 3-Azido-1-(2-ethoxyethyl)azetidine as a central example. The principles and protocols discussed herein are broadly applicable to a range of analogous structures, providing a foundational understanding for researchers seeking to leverage this powerful chemical entity.

Physicochemical Properties and Identifiers

While a specific CAS number for this compound is not cataloged, indicating it may be a novel or non-commercial compound, its fundamental properties can be predicted.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₄N₄O
Molecular Weight 170.21 g/mol
Synonyms 1-(2-Ethoxyethyl)-3-azidoazetidine, N-(2-Ethoxyethyl)-3-azidoazetidine

Strategic Synthesis of 3-Azido-N-Substituted Azetidines

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the azetidine ring followed by functional group manipulation, or the cyclization of a pre-functionalized acyclic precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the target molecule at the C-N₃ bond and the N-alkyl bond, leading to simpler, more readily available starting materials.

retrosynthesis target This compound intermediate1 1-(2-Ethoxyethyl)azetidin-3-ol target->intermediate1 Azide Introduction intermediate4 Azide Source (e.g., NaN₃) target->intermediate4 intermediate5 1,3-Difunctionalized Propane Derivative target->intermediate5 Ring Formation intermediate2 N-Protected 3-hydroxyazetidine intermediate1->intermediate2 N-Alkylation intermediate3 2-Ethoxyethyl halide/tosylate intermediate1->intermediate3

Caption: Retrosynthetic pathways for this compound.

Synthetic Route A: Post-Cyclization Functionalization

This is often the more practical approach, beginning with a commercially available or readily synthesized N-protected 3-hydroxyazetidine.

Step 1: N-Alkylation of a Protected 3-Hydroxyazetidine

The first step involves the alkylation of the azetidine nitrogen. For instance, starting with N-Boc-3-hydroxyazetidine, the protecting group can be removed under acidic conditions, and the resulting secondary amine can be alkylated with a suitable 2-ethoxyethyl electrophile, such as 2-bromoethoxyethane or 2-ethoxyethyl tosylate.

Experimental Protocol: Synthesis of 1-(2-Ethoxyethyl)azetidin-3-ol

  • To a solution of azetidin-3-ol hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Add 1-bromo-2-ethoxyethane (1.2 equivalents) to the mixture.

  • Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-ethoxyethyl)azetidin-3-ol.

Step 2: Conversion of the Hydroxyl Group to an Azide

The hydroxyl group at the 3-position is a poor leaving group and must be activated before nucleophilic substitution with an azide source. This is typically a two-step, one-pot procedure.

Experimental Protocol: Synthesis of this compound

  • Dissolve 1-(2-ethoxyethyl)azetidin-3-ol (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (or tosyl chloride) (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the formation of the mesylate/tosylate intermediate by TLC or LC-MS.

  • To this mixture, add sodium azide (3-5 equivalents) dissolved in a minimal amount of a polar solvent like DMF.

  • Allow the reaction to warm to room temperature and then heat to a temperature between 50-70 °C, stirring vigorously overnight.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. The final product can be purified by column chromatography.

synthesis_route_A start N-Boc-3-hydroxyazetidine deprotection Deprotection (e.g., TFA/DCM) start->deprotection intermediate1 Azetidin-3-ol deprotection->intermediate1 alkylation N-Alkylation (Br-CH₂CH₂-OEt, Base) intermediate1->alkylation intermediate2 1-(2-Ethoxyethyl)azetidin-3-ol alkylation->intermediate2 activation Activation (MsCl, Et₃N) intermediate2->activation intermediate3 1-(2-Ethoxyethyl)azetidin-3-yl mesylate activation->intermediate3 substitution Nucleophilic Substitution (NaN₃, DMF) intermediate3->substitution product This compound substitution->product

Caption: Synthetic workflow for Route A.

Synthetic Route B: Ring-Forming Cyclization

An alternative strategy involves the cyclization of a 1,3-difunctionalized propane derivative. A straightforward synthesis of 1,3-disubstituted azetidines can be achieved via the alkylation of a primary amine with the in situ generated bis-triflate of a 2-substituted-1,3-propanediol.[3][4]

Reactivity and Core Applications: The Power of the Azide

The primary utility of 3-azidoazetidine derivatives lies in the reactivity of the azido group, which enables their use in bioorthogonal chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications.

Experimental Protocol: General CuAAC Reaction

  • In a suitable solvent system (e.g., a mixture of water and t-butanol), dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents).

  • Add a solution of copper(II) sulfate (e.g., 0.1 equivalents).

  • Add a solution of a reducing agent, such as sodium ascorbate (e.g., 0.2 equivalents), to generate the active Cu(I) catalyst in situ.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction or chromatography.

cuaac_reaction cluster_reactants Reactants cluster_catalyst Catalyst System azide R₁-N₃ (3-Azidoazetidine derivative) product 1,4-Disubstituted 1,2,3-Triazole azide->product alkyne R₂-C≡CH (Alkyne-tagged molecule) alkyne->product catalyst Cu(I) source (e.g., CuSO₄ + Na Ascorbate) catalyst->product

Caption: Schematic of the CuAAC "Click" Reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern (e.g., in living cells), SPAAC provides an alternative. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide without the need for a metal catalyst.

Applications in Drug Discovery

The ability to form stable triazole linkages has profound implications for drug development:

  • Target Identification and Validation: Azido-azetidine probes can be used in activity-based protein profiling (ABPP) to identify the protein targets of a bioactive compound.

  • Lead Optimization: The azetidine can be used as a rigid scaffold, and the azide as a handle for "clicking" on various fragments to explore the structure-activity relationship (SAR).

  • Bioconjugation: These molecules are ideal for constructing more complex biomolecules, such as antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a targeting antibody.

Conclusion

While "this compound" may not be a widely characterized compound, its synthesis is highly plausible based on established methodologies for the functionalization of the robust azetidine scaffold. The combination of the privileged azetidine core and the versatile azide handle makes this class of compounds exceptionally valuable for researchers in medicinal chemistry and chemical biology. Their application in click chemistry and other bioconjugation techniques provides a powerful platform for advancing drug discovery, from fundamental target identification to the development of sophisticated therapeutic modalities. The synthetic strategies and applications detailed in this guide offer a technical foundation for the creation and utilization of these potent chemical tools.

References

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online ahead of print. [Link]

  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2826-2837. [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Construction of the Azetidine Ring. Chemical Reviews, 108(9), 3988–4035. [Link]

  • American Elements. (n.d.). Azetidines. Retrieved from [Link]

Sources

Azetidine-Based Click Chemistry Reagents: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Azetidine-Based Click Chemistry Reagents for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integration of azetidine motifs into drug candidates has become a pivotal strategy in modern medicinal chemistry.[1][2][3][4][5] As a strained, sp³-rich four-membered heterocycle, azetidine offers a unique balance of conformational rigidity and metabolic stability, often serving as a superior bioisostere for gem-dimethyl groups, prolines, or piperidines.

This guide details the application of Azetidine-Based Click Chemistry Reagents —a specialized class of building blocks that combine the structural benefits of the azetidine core with the modularity of click chemistry (CuAAC, SPAAC, and SuFEx). By leveraging these reagents, medicinal chemists can rapidly assemble PROTAC linkers, fragment libraries, and covalent inhibitors with enhanced physicochemical profiles.

The Azetidine Advantage in Drug Design

Before detailing the reagents, it is critical to understand the causality behind selecting an azetidine core over traditional linkers (e.g., PEG, alkyl chains).

Physicochemical Modulation
  • Lower Lipophilicity (LogD): Replacing a gem-dimethyl group or a piperidine ring with an azetidine often lowers LogD, improving solubility without sacrificing potency.

  • Vector Control: The puckered conformation of azetidine (bond angles ~90°) provides distinct exit vectors (cis/trans) for substituents, unlike the flexible nature of alkyl chains or the chair conformation of six-membered rings.

  • Metabolic Stability: The azetidine nitrogen has a lower pKa (~8-9) compared to pyrrolidine or piperidine (~10-11), reducing lysosomal trapping and improving oral bioavailability.

The "Click" Synergy

Combining azetidines with click chemistry handles (azides, alkynes, sulfonyl fluorides) transforms them from passive scaffolds into active "connectors." This allows for the late-stage functionalization of complex molecules, a requirement for high-throughput library generation and PROTAC synthesis.

The Azetidine Click Toolbox

We categorize these reagents into three functional classes based on their reactivity profile.

Azetidine Azides (The Connectors)

These are the workhorses for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Key Reagent: 1-(tert-butoxycarbonyl)-3-azidoazetidine

  • Mechanism: Reacts with terminal alkynes (CuAAC) or cyclooctynes (SPAAC) to form triazole-linked azetidine scaffolds.

  • Application: Ideal for PROTAC linkers where a rigid spacer is needed to define the orientation between the E3 ligase ligand and the Warhead.

Azetidine Sulfonyl Fluorides (The SuFEx Hubs)

Azetidine Sulfonyl Fluorides (ASFs) represent the cutting edge of click chemistry, utilizing Sulfur-Fluoride Exchange (SuFEx).

  • Dual Reactivity:

    • SuFEx Pathway: Under standard conditions, the sulfonyl fluoride acts as a stable electrophile, reacting with phenols or amines to form sulfonates/sulfonamides.

    • deFS (Defluorosulfonylation) Pathway: Unique to small rings.[6][7] Under thermal stress or specific Lewis acid activation, ASFs can eject SO₂ and F⁻ to generate a transient azetidinyl carbocation , which traps nucleophiles. This allows for the synthesis of 3-substituted azetidines that are otherwise difficult to access.

Strain-Release Precursors (ABBs)

While not "click" reagents in the traditional sense, Azabicyclo[1.1.0]butanes (ABBs) are "spring-loaded" electrophiles that react with nucleophiles (amines, thiols) to generate a functionalized azetidine core in situ.

  • Workflow: An ABB carrying a click handle (e.g., an alkyne) reacts with a drug molecule (nucleophile) to release ring strain, simultaneously installing the azetidine core and the click handle.

Visualization: The Azetidine-Click Ecosystem

The following diagram illustrates the divergent synthetic pathways enabled by these reagents.

AzetidineClickEcosystem Precursor Azetidine Core Azide 3-Azidoazetidine (Click Connector) Precursor->Azide Functionalization ASF Azetidine Sulfonyl Fluoride (ASF) Precursor->ASF Sulfonylation ABB Azabicyclo[1.1.0]butane (Strain-Release) Precursor->ABB Cyclization Triazole Rigid Linker (PROTACs) Azide->Triazole CuAAC/SPAAC (+ Alkyne) SuFEx_Prod Sulfonamide/Sulfonate (Covalent Probes) ASF->SuFEx_Prod SuFEx (+ Phenol/Amine) Sub_Azetidine 3-Substituted Azetidine (Fragment Growing) ASF->Sub_Azetidine deFS Pathway (Carbocation) ABB->Sub_Azetidine Strain Release (+ Nucleophile)

Caption: Divergent synthetic utility of azetidine-based reagents. ASFs offer a bifurcation point between stable conjugation (SuFEx) and core modification (deFS).

Experimental Protocol: Synthesis of 1-Boc-3-Azidoazetidine

This protocol describes the synthesis of a high-purity azetidine azide building block. This reagent is the "gold standard" for introducing a rigid azetidine linker via click chemistry.

Safety Note: Azides are potentially explosive. While organic azides with a C/N ratio > 3 are generally stable, always work behind a blast shield and avoid concentrating reaction mixtures to dryness with heat.

Materials
  • Starting Material: 1-Boc-3-hydroxyazetidine (CAS: 141699-55-0)

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Azide (NaN3).

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

Step-by-Step Methodology

Step 1: Mesylation of the Alcohol

  • Dissolution: Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar). Cool to 0°C.[8][9]

  • Activation: Add Triethylamine (1.5 equiv) followed by the dropwise addition of Methanesulfonyl chloride (1.2 equiv).

    • Causality: The dropwise addition at 0°C prevents exotherms that could degrade the strained azetidine ring or cause side reactions.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude mesylate.

Step 2: Azidation (Nucleophilic Substitution)

  • Solvation: Dissolve the crude mesylate in anhydrous DMF (0.5 M).

  • Displacement: Add Sodium Azide (NaN3, 2.0 equiv).

    • Note: DMF is essential here as a polar aprotic solvent to facilitate the S_N2 displacement mechanism.

  • Heating: Heat the mixture to 60-70°C for 4-6 hours.

    • Critical Check: Do not exceed 80°C. Higher temperatures increase the risk of azide decomposition or ring opening.

  • Workup: Cool to RT. Dilute with water (5x volume) and extract with Ethyl Acetate (3x).

    • Self-Validation: The extensive water wash is crucial to remove DMF, which can interfere with subsequent click reactions.

  • Purification: Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Result: 1-Boc-3-azidoazetidine appears as a colorless to pale yellow oil.

Analytical Validation
TestExpected ResultInterpretation
¹H NMR δ ~4.0-4.2 ppm (m, 2H), ~3.8 ppm (m, 2H), ~1.45 ppm (s, 9H)Confirms azetidine core and Boc group integrity.
IR Spectroscopy Strong band at ~2100 cm⁻¹Diagnostic stretch for the Azide (-N3) group.
LC-MS [M+H-Boc]⁺ or [M+Na]⁺Confirms molecular mass.

Case Study: PROTAC Linker Design

Azetidines are increasingly replacing PEG chains in PROTACs to improve cell permeability.

Workflow:

  • Ligand Functionalization: An E3 ligase ligand (e.g., Thalidomide derivative) is functionalized with a terminal alkyne.

  • Linker Attachment: The 1-Boc-3-azidoazetidine is coupled via CuAAC.

  • Deprotection: The Boc group is removed (TFA/DCM).

  • Warhead Coupling: The exposed azetidine amine is coupled to the target protein ligand (Warhead) via amide bond formation.

PROTAC_Workflow Step1 E3 Ligand-Alkyne + Azetidine-Azide Step2 CuAAC Click Reaction (Triazole Formation) Step1->Step2 Step3 Intermediate: Ligand-Triazole-Azetidine(Boc) Step2->Step3 Step4 Boc Deprotection (TFA) Step3->Step4 Step5 Amide Coupling with Warhead Step4->Step5 Final Rigid Azetidine-Linked PROTAC Step5->Final

Caption: Step-wise assembly of a PROTAC using an azetidine click reagent to install a rigid, solubility-enhancing linker.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Source: Journal of the American Chemical Society (2024). Significance: Defines the synthesis and dual-reactivity (SuFEx/deFS) of Azetidine Sulfonyl Fluorides (ASFs).

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: Journal of Medicinal Chemistry / PubMed (2026). Significance: Comprehensive review of azetidine pharmacokinetics and FDA-approved examples.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Source: Royal Society of Chemistry (RSC) (2021). Significance: Detailed mechanisms on strain-release functionalization and ring stability.

  • Click Chemistry in the Development of PROTACs. Source: RSC Chemical Biology (2024).[10] Significance: Validates the use of click chemistry for assembling rigid linkers in protein degraders.

  • Protocol for Azide-Alkyne Click Chemistry. Source: BroadPharm Technical Guides (2022). Significance: Standardized conditions for CuAAC reactions used in the experimental section.

Sources

Methodological & Application

Application Note & Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Azido-1-(2-ethoxyethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Integrating the Azetidine Scaffold via Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is the quintessential "click chemistry" transformation, celebrated for its efficiency, reliability, and biocompatibility.[1][2][3] First disclosed independently by the groups of Meldal and Sharpless, this reaction unites a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[4] It proceeds under mild, often aqueous conditions, displays tolerance for a vast array of functional groups, and offers a significant rate acceleration of up to 10⁸ over the uncatalyzed thermal Huisgen cycloaddition.[5][6] These features have established the CuAAC reaction as an indispensable tool in drug discovery, materials science, and bioconjugation.[7]

The azetidine ring, a saturated four-membered heterocycle, is a highly sought-after motif in medicinal chemistry.[8][9] Its incorporation into molecular scaffolds can confer a range of desirable properties, including improved aqueous solubility, enhanced metabolic stability, and the introduction of rigid, three-dimensional exit vectors for fine-tuning interactions with biological targets.[8][10]

This application note provides a comprehensive guide to utilizing 3-Azido-1-(2-ethoxyethyl)azetidine , a versatile building block for introducing the valuable azetidine scaffold into target molecules. We present detailed protocols for both general organic synthesis and bioconjugation applications, underpinned by mechanistic insights and practical considerations for optimizing this powerful reaction.

Mechanistic Overview: The Role of Copper

The CuAAC reaction proceeds via a stepwise mechanism that is fundamentally different from the concerted thermal cycloaddition.[11] While the uncatalyzed reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper(I) catalyst orchestrates a pathway that leads exclusively to the 1,4-isomer.[2][5]

The currently accepted mechanism involves a dinuclear copper acetylide intermediate. The key steps are:

  • Copper(I)-Acetylide Formation: A terminal alkyne reacts with a Cu(I) species, significantly increasing the acidity of the terminal proton and facilitating its removal to form a copper acetylide.[4][11]

  • Complexation and Cycloaddition: The azide coordinates to a second copper center, activating it for nucleophilic attack by the copper acetylide. This leads to a six-membered copper-containing intermediate.[2]

  • Rearomatization and Catalyst Regeneration: The intermediate undergoes rearrangement and subsequent protonolysis to yield the stable 1,2,3-triazole product and regenerate the active Cu(I) catalyst.[2]

The use of a ligand is crucial for stabilizing the active Cu(I) oxidation state and preventing disproportionation or oxidation to the inactive Cu(II) species.[12][13]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Complex Alkyne R¹-C≡CH Alkyne->Cu_Acetylide + Cu(I) Azide R²-N₃ Six_Membered Six-Membered Cu-Intermediate Product 1,4-Triazole Product->Cu_I Release Cu_Acetylide->Six_Membered + R²-N₃ Six_Membered->Product Rearrangement + H⁺

Caption: The catalytic cycle of the CuAAC reaction.

Core Components and Strategic Choices

The success of the CuAAC reaction hinges on the careful selection of its core components.

ComponentSelection & Rationale
Azide Substrate This compound : A primary azide that is expected to be highly reactive. The sterically accessible nature of the azido group on the four-membered ring should not impede the reaction.
Alkyne Substrate Terminal Alkyne (R-C≡CH) : The reaction is specific to terminal alkynes. Internal alkynes are unreactive under standard CuAAC conditions.
Copper Source CuSO₄·5H₂O : Most common and convenient. It is a stable Cu(II) salt that is reduced in situ to the active Cu(I) catalyst.[5] Other sources like CuI or CuBr can be used but are less stable.[13]
Reducing Agent Sodium Ascorbate (NaAsc) : The gold standard for reducing Cu(II) to Cu(I).[14] A fresh solution should always be used as it is prone to air oxidation. It also helps prevent the oxidative homocoupling (Glaser coupling) of the alkyne.[5][12]
Accelerating Ligand THPTA or TBTA : Ligands are critical for stabilizing Cu(I), accelerating the reaction, and, in biological contexts, reducing cytotoxicity.[1][13][15] THPTA is water-soluble and ideal for bioconjugation.[13] TBTA is soluble in organic solvents and excellent for general synthesis.
Solvent System t-BuOH/H₂O, DMSO, DMF, H₂O : The choice depends on the solubility of the substrates. A 1:1 mixture of t-butanol and water is a robust starting point for small molecule synthesis.[6] For bioconjugation, aqueous buffers are standard.[16]

Protocol 1: General Procedure for Small-Molecule Synthesis

This protocol is designed for a standard laboratory-scale reaction to synthesize a novel compound using this compound.

Materials and Reagents
  • This compound

  • Terminal Alkyne of interest

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., 1:1 tert-Butanol/Deionized Water, or DMF)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

Stock Solution Preparation
  • Copper Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

  • Ligand (50 mM): Dissolve 21.7 mg of THPTA in 1.0 mL of deionized water. (If using TBTA, dissolve in DMSO or DMF).

  • Sodium Ascorbate (100 mM): Dissolve 19.8 mg of Sodium Ascorbate in 1.0 mL of deionized water. Note: Prepare this solution fresh immediately before use. [16]

Step-by-Step Reaction Procedure
  • Substrate Preparation: In a reaction vial, dissolve the terminal alkyne (1.0 equiv) and this compound (1.0-1.2 equiv) in the chosen solvent (e.g., 2 mL of 1:1 t-BuOH/H₂O for a 0.1 mmol scale reaction). Stir to ensure complete dissolution.

  • Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix. Add the Ligand stock solution (5 equiv relative to copper; e.g., 25 µL for a 1 mol% catalyst loading) to the Copper Sulfate stock solution (1 equiv; e.g., 5 µL). Mix gently and allow to stand for 2-3 minutes. This pre-complexation is crucial for efficiency.[6][17]

  • Catalyst Addition: Add the catalyst premix from Step 2 to the stirring solution of the azide and alkyne.

  • Initiation: Add the freshly prepared Sodium Ascorbate stock solution (5-10 equiv relative to copper; e.g., 50 µL) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Reaction: Seal the vial and stir the reaction at room temperature. The reaction is often complete within 1-4 hours but can be left overnight.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Purification:

    • If the product precipitates, it can be collected by filtration and washed with water and/or a cold organic solvent.

    • If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for a general CuAAC synthesis.

Protocol 2: Bioconjugation to an Alkyne-Modified Protein

This protocol outlines the labeling of a protein containing a terminal alkyne modification, a common application in chemical biology.

Key Considerations for Bioconjugation
  • Biocompatibility: All reagents must be biocompatible. Use a water-soluble ligand like THPTA to reduce copper toxicity.[13]

  • Concentrations: Reactions are typically run at lower concentrations (µM range).

  • Stoichiometry: The azide reagent is often used in excess to drive the reaction to completion.

Materials and Reagents
  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Stock solutions of CuSO₄, THPTA, and fresh Sodium Ascorbate as described in Protocol 1.

Step-by-Step Labeling Procedure
  • Prepare Protein Solution: Start with the alkyne-modified protein at a known concentration (e.g., 20 µM in 500 µL of PBS buffer).

  • Add Azide: Add a stock solution of this compound to the protein solution to achieve a final concentration in excess (e.g., 200 µM, a 10-fold excess). Mix gently.

  • Prepare Catalyst Premix: In a separate tube, mix the 20 mM CuSO₄ stock and 50 mM THPTA stock in a 1:5 ratio (e.g., 2.5 µL CuSO₄ and 5.0 µL THPTA).[6][18] Let stand for 2 minutes.

  • Initiate Reaction: Add the catalyst premix to the protein-azide mixture to a final copper concentration of 50-100 µM. Immediately after, add the fresh 100 mM Sodium Ascorbate stock to a final concentration of 1-2 mM.

  • Incubation: Gently mix the reaction by inversion or slow rotation. Incubate at room temperature for 1-2 hours. If the protein is sensitive, the reaction can be performed at 4°C for a longer duration. Protect from light if the azide is attached to a fluorescent dye.

  • Purification: Remove excess reagents and the catalyst complex from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Troubleshooting Common CuAAC Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Catalyst Inactivation: Cu(I) oxidized to Cu(II) by atmospheric oxygen.[12] 2. Old Reducing Agent: Sodium ascorbate solution was not freshly prepared. 3. Poor Substrate Solubility: One or both reactants are not fully dissolved.[19] 4. No Ligand Used: Cu(I) is unstable without a stabilizing ligand.1. Ensure a proper ligand-to-copper ratio (typically 2:1 to 5:1). Degassing the solvent can help for very sensitive reactions. 2. Always use a freshly prepared aqueous solution of sodium ascorbate.[16] 3. Add a co-solvent like DMSO or DMF to improve solubility. 4. Add an appropriate ligand (e.g., THPTA, TBTA) and premix with the copper source.[20]
Alkyne Homocoupling (Glaser Product) Insufficient reducing agent or excess oxygen present, leading to oxidative dimerization of the alkyne.[12]Increase the equivalents of sodium ascorbate (up to 10-20 mol%). Ensure the ascorbate is added after the copper/ligand complex.
Reaction Stalls Suboptimal stoichiometry or low reactant concentration.Increase the concentration of the limiting reagent or add a second charge of the catalyst and reducing agent. For bioconjugation, ensure the azide is in sufficient excess.[18]

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

  • Cen-Pacheco, F., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(31), 17359-17369. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1124-1132. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Science, 340(6131), 457-460. [Link]

  • Fukuzawa, S., et al. (2009). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 11(21), 5022-5025. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Cintas, P., et al. (2010). Alkyne-azide click reaction catalyzed by metallic copper under ultrasound. Nature Protocols, 5(3), 607-616. [Link]

  • Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC). SigutLabs. [Link]

  • Stubborn CuAAC reaction as derivatization for ESI-MS. Chemistry Stack Exchange. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. [Link]

  • CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • Díaz, D. D., et al. (2011). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 9(5), 1361-1374. [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Azetidine. PubChem. [Link]

Sources

Application Notes and Protocols: N-Alkylation of 3-Azidoazetidine with 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, increasingly utilized to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] The incorporation of an azido group at the 3-position offers a versatile chemical handle for further functionalization, notably through "click chemistry" reactions.[2] N-alkylation of the azetidine nitrogen allows for the introduction of diverse side chains, further expanding the accessible chemical space for drug discovery and development.

This document provides a comprehensive guide for the N-alkylation of 3-azidoazetidine with 2-bromoethyl ethyl ether, yielding N-(2-ethoxyethyl)-3-azidoazetidine. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, an exploration of the underlying reaction mechanism, critical safety considerations for handling organic azides, and methods for product characterization.

Reaction Overview

The core transformation is a nucleophilic substitution reaction where the secondary amine of the 3-azidoazetidine acts as a nucleophile, displacing the bromide from 2-bromoethyl ethyl ether. This reaction proceeds via a classical SN2 mechanism.[3]

Reaction Scheme:

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Azidoazetidine hydrochloride≥95%Commercially AvailableCan be used as the hydrochloride salt with an additional equivalent of base, or as the free base.
2-Bromoethyl ethyl ether≥97%Commercially Available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableA mild inorganic base.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Commercially AvailableA suitable polar aprotic solvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Commercially AvailableFor drying the organic phase.
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl acetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.

Experimental Protocol

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Characterization A Combine 3-azidoazetidine, K₂CO₃, and MeCN B Add 2-bromoethyl ethyl ether A->B C Stir at room temperature (or heat to 40-50 °C) B->C D Monitor by TLC/LC-MS C->D E Filter solids D->E F Concentrate filtrate E->F G Partition between DCM and sat. NaHCO₃ F->G H Separate layers G->H I Extract aqueous layer with DCM H->I J Combine organic layers I->J K Wash with brine J->K L Dry over MgSO₄ K->L M Filter and concentrate L->M N Purify by column chromatography M->N O Characterize by NMR, MS, IR N->O

Caption: Experimental workflow for the N-alkylation of 3-azidoazetidine.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-azidoazetidine hydrochloride (1.0 eq), potassium carbonate (2.2 eq), and anhydrous acetonitrile (to make a 0.2 M solution with respect to the azetidine).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. To this mixture, add 2-bromoethyl ethyl ether (1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃).

    • Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2-ethoxyethyl)-3-azidoazetidine.

Mechanism and Scientific Rationale

The N-alkylation of 3-azidoazetidine with 2-bromoethyl ethyl ether proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

  • Nucleophile: The lone pair of electrons on the nitrogen atom of the 3-azidoazetidine ring acts as the nucleophile.

  • Electrophile: The carbon atom bonded to the bromine in 2-bromoethyl ethyl ether is the electrophilic center.

  • Leaving Group: The bromide ion is a good leaving group, facilitating the reaction.

The reaction is conducted in the presence of a mild base, potassium carbonate, to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This prevents the protonation of the azetidine nitrogen, which would render it non-nucleophilic. Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants but does not participate in the reaction.

The SN2 mechanism involves a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.[4][5] In this specific reaction, the electrophilic carbon is not a stereocenter. The reaction proceeds through a single transition state where the new C-N bond is forming concurrently as the C-Br bond is breaking.[6]

Characterization Data

The final product, N-(2-ethoxyethyl)-3-azidoazetidine, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Resonances corresponding to the azetidine ring protons, the ethoxyethyl side chain protons, and integration values consistent with the structure.
¹³C NMR Peaks for all unique carbon atoms in the molecule.
Mass Spec (ESI+) A peak corresponding to the [M+H]⁺ ion.
FT-IR A characteristic strong absorption band for the azide (N₃) group around 2100 cm⁻¹.

Critical Safety Precautions

Organic azides are energetic compounds and must be handled with extreme caution.[2]

  • Explosion Hazard: Low molecular weight organic azides can be explosive and sensitive to heat, shock, and friction.[7] Always work on the smallest possible scale.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and suitable gloves.[8] It is highly recommended to work behind a blast shield, especially during the initial synthesis and isolation.[9]

  • Reaction Conditions: Avoid using metal spatulas to handle azides, as this could lead to the formation of highly sensitive heavy metal azides.[2][7] Do not use halogenated solvents like dichloromethane or chloroform as reaction media with azides, as this can form explosive di- and tri-azidomethane.[10] While DCM is used here for work-up, the reaction itself is in acetonitrile.

  • Purification: Never purify organic azides by distillation or sublimation.[10] Column chromatography is generally a safe method for purification.

  • Storage: Store organic azides in a cool, dark place, away from heat and light.[8]

  • Waste Disposal: Azide-containing waste should be collected in a separate, clearly labeled container and should not be mixed with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[7][8]

References

  • University of Pittsburgh, Safety Office. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • School of Chemistry, University College Dublin. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • University of Victoria, Occupational Health, Safety & Environment. (2022, May 18). Azides. Retrieved from [Link]

  • Stanford University, Environmental Health & Safety. Azide Compounds. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Stanford University, Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97.
  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Upadhyay, A., et al. (2011). Synthesis and Characterization of New 2-Oxo-azetidine Derivatives.
  • R. G. S. Berlinck, et al.
  • Synthesis and characterization of some Azetidines deriv
  • Wikipedia. Amine alkylation. Retrieved from [Link]

  • Wikipedia. SN2 reaction. Retrieved from [Link]

  • BYJU'S. SN2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of azetidines. Retrieved from [Link]

  • Chemistry Steps. SN2 Reaction Mechanism. Retrieved from [Link]

  • Uesugi, S.-i., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 989373.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Journal of Organic Chemistry. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Parmar, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846-2858.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 231-255.
  • Semantic Scholar.
  • ChemRxiv. (2025, January). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Open Access LMU.
  • National Center for Biotechnology Information.
  • Royal Society of Chemistry. (2020). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Copper Catalyst Poisoning in Azetidine Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges specifically related to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving azetidine-containing molecules. Our focus is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to overcome experimental hurdles.

Introduction: The Azetidine Challenge in Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its efficiency, reliability, and broad functional group tolerance.[1][2] This reaction is instrumental in synthesizing complex molecules for drug discovery and materials science.[1] Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to enhance properties like solubility and metabolic stability. However, the very feature that makes azetidines valuable—the nitrogen atom—can present a significant challenge in CuAAC reactions. The lone pair of electrons on the azetidine nitrogen can coordinate to the copper(I) catalyst, leading to catalyst inhibition or "poisoning," which manifests as low or no product yield.

This guide will walk you through understanding, diagnosing, and solving this common issue.

Frequently Asked Questions (FAQs)

Q1: Why is my azetidine-containing click reaction failing or giving low yields?

A1: The most probable cause is the coordination of the azetidine nitrogen to the copper(I) catalyst. This acts as a competing ligand, sequestering the catalyst from the productive catalytic cycle involving the azide and alkyne. The result is a significant decrease in the reaction rate and overall yield.[3] The N-substituent on the azetidine ring can influence its coordinating ability; electron-donating groups can enhance this undesired interaction.

Q2: How can I confirm that catalyst poisoning by my azetidine substrate is the issue?

A2: A simple diagnostic experiment can be insightful. Run a parallel control reaction using a structurally similar alkyne or azide that lacks the azetidine ring. If this control reaction proceeds smoothly under the same conditions while your azetidine reaction fails, it strongly suggests catalyst inhibition by the azetidine moiety.

Q3: Are there specific ligands that are better suited for click reactions with azetidine-containing molecules?

A3: Yes, the choice of an accelerating ligand is critical. Stronger, multidentate ligands that can form stable complexes with copper(I) are essential to outcompete the coordination from the azetidine nitrogen. Tris(triazolylmethyl)amine ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris(benzyltriazolylmethyl)amine), are excellent choices for aqueous and organic solvent systems, respectively.[4][5] These ligands not only accelerate the reaction but also stabilize the active Cu(I) oxidation state.[4][5]

Q4: Can I just add more copper catalyst to overcome the inhibition?

A4: While increasing the catalyst loading might seem like a straightforward solution, it is often not the most effective or desirable approach. Excess copper can lead to side reactions, such as the oxidative homocoupling of the alkyne (Glaser coupling), and complicates product purification.[6] More importantly, it can increase cellular toxicity in biological applications.[7] A more strategic approach is to optimize the ligand-to-copper ratio.

Troubleshooting Guide: A Systematic Approach to Overcoming Catalyst Poisoning

When faced with a struggling azetidine click reaction, a systematic approach to troubleshooting is key. The following workflow will guide you through diagnosing and resolving the issue.

TroubleshootingWorkflow cluster_diagnosis Diagnosis cluster_solution Solution Start Low or No Product Yield CheckControl Run Control Reaction (without azetidine) Start->CheckControl CatalystPoisoning Catalyst Poisoning by Azetidine is Likely CheckControl->CatalystPoisoning Control OK, Azetidine Fails OtherIssues Investigate Other Issues: - Reagent Purity - Reaction Conditions - Solvent Choice CheckControl->OtherIssues Both Fail OptimizeLigand Optimize Ligand & Copper Ratio CatalystPoisoning->OptimizeLigand IncreaseLigand Increase Ligand:Cu Ratio (e.g., 5:1, 10:1) OptimizeLigand->IncreaseLigand ScreenLigands Screen Different Ligands (e.g., THPTA, TBTA) OptimizeLigand->ScreenLigands AdjustConditions Adjust Reaction Conditions IncreaseLigand->AdjustConditions ScreenLigands->AdjustConditions Temperature Increase Temperature AdjustConditions->Temperature Concentration Increase Reactant Concentration AdjustConditions->Concentration Solvent Change Solvent AdjustConditions->Solvent FinalCheck Reaction Successful? Temperature->FinalCheck Concentration->FinalCheck Solvent->FinalCheck Success Product Obtained FinalCheck->Success Yes Reassess Re-evaluate Substrate Design or Consider Alternative Ligation FinalCheck->Reassess No

Caption: Troubleshooting workflow for azetidine click reactions.

In-Depth Protocols and Methodologies

Protocol 1: Optimizing the Ligand-to-Copper Ratio

The coordination of the azetidine nitrogen to the copper catalyst is a competitive equilibrium. By increasing the concentration of a strongly coordinating, accelerating ligand, you can shift this equilibrium in favor of the active catalytic species.

Objective: To determine the optimal ligand-to-copper ratio to overcome catalyst inhibition by the azetidine substrate.

Materials:

  • Azetidine-containing alkyne or azide

  • Corresponding azide or alkyne partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Accelerating ligand (e.g., THPTA for aqueous media, TBTA for organic solvents)

  • Appropriate solvent (e.g., water, t-BuOH/water, DMF)

Procedure:

  • Prepare Stock Solutions:

    • Copper(II) sulfate (e.g., 20 mM in water)

    • Accelerating ligand (e.g., 100 mM in water or DMSO)

    • Sodium ascorbate (e.g., 100 mM in water, prepare fresh )

    • Azetidine-containing reactant (e.g., 10 mM in a suitable solvent)

    • Alkyne/azide partner (e.g., 10 mM in a suitable solvent)

  • Set up a Series of Reactions: In separate reaction vessels, set up the following reactions, varying the ligand-to-copper ratio. A typical starting point is a 1:1 ratio, but for amine-containing substrates, higher ratios are often necessary.

ReactionAzetidine Reactant (final conc.)Partner Reactant (final conc.)CuSO₄ (final conc.)Ligand (final conc.)Ligand:Cu RatioSodium Ascorbate (final conc.)
11 mM1.2 mM0.1 mM0.1 mM1:11 mM
21 mM1.2 mM0.1 mM0.5 mM5:11 mM
31 mM1.2 mM0.1 mM1.0 mM10:11 mM
41 mM1.2 mM0.1 mM2.0 mM20:11 mM
  • Reaction Execution:

    • To each reaction vessel, add the azetidine reactant, partner reactant, and solvent.

    • Add the required volume of the ligand stock solution.

    • Add the copper(II) sulfate stock solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Stir the reactions at room temperature or a slightly elevated temperature (e.g., 40 °C).

  • Monitoring and Analysis: Monitor the reaction progress by TLC, LC-MS, or ¹H NMR. Compare the conversion in each reaction to determine the optimal ligand-to-copper ratio.

Causality Explained: A higher concentration of the accelerating ligand increases the likelihood of the copper(I) ion being complexed by this "productive" ligand rather than the "inhibitory" azetidine nitrogen. This maintains a higher concentration of the active catalyst, driving the click reaction forward.

Protocol 2: Screening of Accelerating Ligands

Different ligands have varying affinities for copper(I) and can perform differently depending on the solvent and the specific structure of the azetidine substrate. Screening a small panel of ligands can quickly identify the most effective one for your system.

Objective: To identify the most effective accelerating ligand for a specific azetidine click reaction.

Procedure:

Following a similar setup to Protocol 1, keep the reactant concentrations and the ligand-to-copper ratio constant (e.g., 5:1) and vary the ligand used.

ReactionLigandSolvent System
ATHPTAWater or t-BuOH/Water
BTBTADMF or DMSO
COther commercially available ligandsAs recommended by the supplier

Analysis: Compare the reaction rates and final conversions to identify the optimal ligand.

Expert Insight: For N-aryl azetidines, where the nitrogen lone pair is less basic due to delocalization into the aromatic ring, catalyst inhibition may be less pronounced. Conversely, N-alkyl azetidines with more basic nitrogen atoms are more likely to require a higher ligand-to-copper ratio or a more strongly coordinating ligand.

Visualizing the Problem: Catalyst Sequestration

The following diagram illustrates the competing equilibria at the heart of azetidine-induced catalyst poisoning.

CatalystSequestration cluster_main Competing Equilibria in Azetidine Click Reactions Cu_L Active Catalyst [Cu(I)-Ligand] InactiveComplex Inactive Complex [Cu(I)-Azetidine] Cu_L->InactiveComplex Coordination (Inhibition) ProductiveCycle Productive Catalytic Cycle (Click Reaction) Cu_L->ProductiveCycle Enters Catalytic Cycle Azetidine Azetidine Substrate Azetidine->InactiveComplex InactiveComplex->Cu_L Dissociation

Caption: Azetidine coordination competes with the productive catalytic cycle.

Summary and Key Takeaways

  • Acknowledge the Potential for Inhibition: Be aware that the nitrogen atom in azetidine-containing substrates can act as an endogenous inhibitor of the copper catalyst.

  • Systematic Troubleshooting: Follow a logical workflow to diagnose and solve the problem, starting with control experiments and then moving to optimization of the ligand system.

  • Ligands are Key: The use of strongly coordinating, accelerating ligands is crucial. Do not hesitate to screen different ligands and use high ligand-to-copper ratios.

  • Avoid Brute Force: Simply increasing the copper concentration is a suboptimal strategy that can lead to side reactions and purification challenges.

By understanding the chemical principles at play and employing the systematic troubleshooting strategies outlined in this guide, researchers can successfully navigate the challenges of copper-catalyzed click reactions with azetidine-containing molecules, unlocking their full potential in the synthesis of novel compounds for a wide range of applications.

References

  • Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Curr. Protoc. Chem. Biol.3 , 153-162 (2011).

  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.

  • Azide-alkyne Huisgen cycloaddition. Wikipedia.

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Eur. J. Med. Chem.281 , 116911 (2024).

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

  • Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. ACS Catal.12 , 2868–2878 (2022).

  • Optimization of the click reaction conditions a. ResearchGate.

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chem. Soc. Rev.40 , 2254-2267 (2011).

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics41 , 1936-1948 (2022).

  • An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catal. Sci. Technol.6 , 4945-4949 (2016).

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. J. Am. Chem. Soc.132 , 15359-15367 (2010).

  • Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein J. Org. Chem.13 , 2456-2464 (2017).

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catal. Sci. Technol.6 , 4468-4480 (2016).

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Catal. Sci. Technol.6 , 4468-4480 (2016).

  • Troubleshooting low yields in azetidine synthesis. BenchChem.

  • Technical Support Center: Strategies to Reduce Copper Toxicity in Live-Cell Click Chemistry. BenchChem.

  • Click Inspired Synthesis of 1,2,3‐Triazole‐linked 1,3,4‐Oxadiazole Glycoconjugates. ChemistrySelect2 , 5951-5955 (2017).

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.

  • Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. Org. Lett.24 , 7808-7813 (2022).

  • Click Chemistry — What′s in a Name? Triazole Synthesis and Beyond. ResearchGate.

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nat. Commun.13 , 541 (2022).

  • Why is the efficiency of my CuAAC click chemistry so low? ResearchGate.

  • Protocols. baseclick.

  • Copper-catalyzed heterocyclic recombination of aziridine and diazetidine for the synthesis of imidazolidine. ResearchGate.

  • troubleshooting low yield in p-Azidoacetophenone click reactions. BenchChem.

  • Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. Front. Chem.11 , 1269502 (2023).

  • Loss of Azide Moiety in Click reaction? ResearchGate.

  • Azetidine synthesis enabled by photo-induced copper-catalysis via [3+1] radical cascade cyclization. The Innovation3 , 100244 (2022).

Sources

Optimizing reaction temperature for nucleophilic substitution on azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Chemistry Subject: Optimizing Reaction Temperature for Nucleophilic Substitution Ticket ID: AZT-OPT-2026-T Status: Open Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal "Goldilocks" Zone

Working with azetidines requires navigating a precarious energy landscape. You are balancing the ring strain (~26 kcal/mol) against the activation energy required for nucleophilic attack.

  • Too Cold: The reaction stalls due to the kinetic barrier of the crowded 4-membered ring.

  • Too Hot: You trigger thermodynamic relaxation—explosive ring opening (polymerization) or elimination to azetines.

This guide provides the thermal parameters to control Regioselectivity (Ring Retention vs. Ring Opening) based on your specific substrate electronics.

Part 1: The Decision Matrix (Visual)

Before heating your reaction, determine your pathway. The N-substituent is the primary thermal gatekeeper.

Azetidine_Pathways Start Target Reaction Subst_C3 Substitution at C3 (Ring Retention) Start->Subst_C3 Preserve Pharmacophore Ring_Open Ring Opening (Linear Amines) Start->Ring_Open Strain Release Synthesis N_EWG N-Protecting Group: EWG (Boc, Ts, Cbz) Subst_C3->N_EWG Mandatory N_Alk N-Substituent: Alkyl/H (Basic) Ring_Open->N_Alk Activate via Quaternization Heat_High High Temp Required (60-100°C) Risk: Elimination N_EWG->Heat_High Deactivated Ring Heat_Low Low Temp / Lewis Acid (-20°C to RT) Risk: Polymerization N_Alk->Heat_Low Activated Azetidinium

Figure 1: Thermal decision tree based on N-functionalization. Electron-Withdrawing Groups (EWGs) stabilize the ring, requiring higher temperatures for substitution. Alkyl groups activate the ring for opening.

Part 2: Module A - Ring Retention (Substitution at C3)

Goal: Replace a leaving group (LG) at the 3-position (e.g., 3-iodoazetidine, 3-OMs) without popping the ring.

The Mechanism

To succeed, you must deactivate the ring carbons (C2/C4) to prevent the nucleophile from attacking them. This is achieved by installing an Electron-Withdrawing Group (EWG) on the nitrogen (e.g., Boc, Ts, Benzhydryl). This raises the energy barrier for ring opening, allowing the


 reaction at C3 to compete.
Temperature Optimization Table
Substrate TypeN-SubstituentRec. Temp RangeCritical RiskMitigation
3-Iodo/Bromo Boc / Cbz60°C – 80°CElimination to AzetineUse non-basic nucleophiles; avoid strong bases (e.g., use

over NaH).
3-Mesylate Tosyl (Ts)80°C – 100°CHydrolysisEnsure anhydrous conditions; Ts is highly stable but requires higher activation energy [1].
3-Hydroxy Benzhydryl25°C – 40°CN-AlkylationUse Mitsunobu conditions (DEAD/PPh3) at RT to avoid thermal elimination.
Troubleshooting Guide: Ring Retention

Q: My yield is low, and I see olefinic protons in the NMR (5.0–6.0 ppm).

  • Diagnosis: Thermal Elimination. You heated too high or used a base that is too strong, causing E2 elimination to form the azetine (double bond in the ring).

  • Fix:

    • Lower temperature by 10°C increments.

    • Switch solvent to DMF or DMSO (polar aprotic) to accelerate the

      
       rate at lower temperatures.
      
    • Protocol Adjustment: If using a phenol/alcohol nucleophile, pre-form the alkoxide at 0°C, then add the azetidine and warm slowly to RT [2].

Q: The reaction is stuck; starting material remains despite heating.

  • Diagnosis: Steric Deactivation. The N-protecting group (e.g., N-Trityl) is blocking the trajectory of the incoming nucleophile at C3 (puckering effect).

  • Fix: Switch to a smaller EWG (e.g., N-Boc or N-Ms) to reduce transannular steric clash.

Part 3: Module B - Controlled Ring Opening

Goal: Use temperature to break the C-N bond selectively, accessing


-functionalized amines.
The Mechanism

Ring opening is driven by relief of ring strain. It is accelerated by activating the nitrogen (protonation or alkylation to form an azetidinium ion). Once activated, the ring becomes a "loaded spring."

Temperature & Lewis Acid Synergy
Activation MethodReagent ExampleTemp RangeSelectivity Note
Quaternization MeI / Benzyl Bromide40°C – 60°CAttacks less hindered carbon (Steric control).
Lewis Acid

-78°C to 0°CAttacks more substituted carbon (Electronic control - carbocation character) [3].
Brønsted Acid TFA / HCl0°C to RTOften leads to polymerization if concentration is >0.1 M.
Troubleshooting Guide: Ring Opening

Q: I am getting a polymer/tar instead of the linear amine.

  • Diagnosis: Runaway Oligomerization. The product (a linear amine) is nucleophilic and attacks the remaining activated azetidine.

  • Fix:

    • Inverse Addition: Add the activated azetidine slowly into a large excess of the nucleophile.

    • Temperature: Run the reaction at -20°C. High temperatures favor intermolecular polymerization over specific nucleophilic attack.

Q: Regioselectivity is poor (mixture of attack at C2 vs C4).

  • Diagnosis: Competing Mechanisms. You are in a "gray zone" between

    
    -like (electronic) and 
    
    
    
    -like (steric) pathways.
  • Fix:

    • To favor steric attack (less sub. carbon): Use high temp (reflux THF) and strong nucleophiles (Azide, Cyanide).

    • To favor electronic attack (more sub. carbon): Cool to -40°C and add

      
       or 
      
      
      
      [4].

Part 4: Validated Experimental Protocols

Protocol A: Nucleophilic Substitution at C3 (Ring Retention)

Target: Synthesis of 3-phenoxyazetidine-1-carboxylate (O-arylation)

  • Preparation: In a flame-dried flask, dissolve Phenol (1.2 equiv) in anhydrous Acetonitrile (0.2 M).

  • Base Activation: Add

    
      (2.0 equiv). Stir at RT  for 30 mins.
    
    • Why: Cesium creates a "naked" phenoxide anion, increasing nucleophilicity without requiring high heat.

  • Addition: Add N-Boc-3-iodoazetidine (1.0 equiv).

  • Thermal Ramp:

    • Start stirring at 50°C . Monitor by TLC/LCMS every hour.

    • Checkpoint: If <10% conversion after 2h, increase to 65°C . Do NOT exceed 80°C to avoid elimination.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Protocol B: Nucleophilic Ring Opening (Azetidinium Route)

Target: Synthesis of


-fluoroamines
  • Activation: Dissolve N-alkyl-azetidine in THF . Add MeI (1.1 equiv) at 0°C. Stir 1h to precipitate the azetidinium salt.

  • Nucleophile Prep: In a separate flask, prepare TBAF (Tetrabutylammonium fluoride, 1.5 equiv) in THF.

  • Reaction: Add the azetidinium salt to the TBAF solution.

  • Temperature: Heat to 60°C for 4 hours.

    • Note: Fluoride is a poor nucleophile; heat is required here. The azetidinium salt prevents elimination [5].

  • Purification: The ring is now open. Standard amine workup applies.

Part 5: Mechanistic Visualization

Reaction_Coordinate Reactant Reactant (N-Boc-3-Iodo) TS_Subst TS1: Substitution (Sn2 at C3) ~20 kcal/mol Reactant->TS_Subst 60°C TS_Elim TS2: Elimination (E2 -> Azetine) ~25 kcal/mol Reactant->TS_Elim >80°C TS_Open TS3: Ring Opening (Nu attack at C2) ~28 kcal/mol (if N-Boc) Reactant->TS_Open >100°C Product_A Product A: 3-Substituted Azetidine TS_Subst->Product_A Product_B Product B: Azetine (Degradation) TS_Elim->Product_B

Figure 2: Reaction coordinate diagram for N-Boc-3-iodoazetidine. Note that substitution (Green) is kinetically favored over elimination (Red) only within a specific temperature window.

References

  • BenchChem Technical Support. (2025).[1] Synthesis of Substituted Azetidines: Troubleshooting & Optimization. Retrieved from

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2][3] ACS Medicinal Chemistry Letters. Retrieved from

  • Couty, F., et al. (2016).[4] Azetidine Synthesis and Reactivity.[1][4][5][6][7][8][9] Journal of Organic Chemistry, 81, 2899-2910.[4] Retrieved from

  • Masson, G., et al. (2021).[5] Ring-opening of azetidiniums by nucleophiles: Synthesis of polysubstituted linear amines.[5] Chirality, 33(1), 5-21.[5] Retrieved from

  • Osaka University. (2021). Synthesis of tertiary alkyl fluorides by site-selective nucleophilic ring-opening of α-aryl azetidinium salts.[10][11] RSC Advances. Retrieved from

Sources

Validation & Comparative

FTIR Analysis of Azide Stretching Frequency in Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine-Azide Interface

In modern drug discovery, azetidines serve as critical bioisosteres for proline, gem-dimethyl groups, and cyclobutanes, offering unique vectors for conformational restriction. The introduction of an azide moiety (


) onto the azetidine ring—most commonly at the C3 position—creates a high-energy intermediate essential for "Click" chemistry (CuAAC) and Staudinger ligations.

However, the characterization of 3-azidoazetidine derivatives presents a specific analytical challenge. The high ring strain of the azetidine core (


) coupled with the energetic instability of the azide group requires an analytical method that is rapid, non-destructive, and highly specific.

This guide evaluates Fourier Transform Infrared Spectroscopy (FTIR) as the primary method for validating azide incorporation in azetidine scaffolds, comparing its performance against Nuclear Magnetic Resonance (NMR) and Raman spectroscopy.

The Spectroscopic Signature: Mechanism & Physics

The azide group is a spectroscopic "super-marker" due to its distinct dipole moment change during vibration. In azetidine derivatives, this signature is influenced by the ring's geometry.

The Azide Asymmetric Stretch ( )

For most organic azides, the asymmetric stretching vibration appears as a strong, distinct band in the


  region.
  • Electronic Environment: The nitrogen atom attached to the azetidine ring (N1 of the azide group) is bonded to a secondary carbon (

    
     of the ring). The hybridization of this carbon is nominally 
    
    
    
    , but the geometric constraints of the 4-membered ring introduce significant s-character into the exocyclic bonds to relieve ring strain.
  • Frequency Shift: While linear alkyl azides typically absorb near

    
    , the electron-withdrawing nature of the strained azetidine ring (and protecting groups like Boc or Cbz at the ring nitrogen) often sharpens this peak and can induce a slight blue shift toward 
    
    
    
    .
  • Fermi Resonance: In high-resolution scans, researchers may observe a "split" or shoulder on the main peak. This is often due to Fermi resonance between the fundamental

    
     and the overtone of the symmetric stretch (
    
    
    
    ), not necessarily an impurity.

Comparative Analysis: FTIR vs. Alternatives

Is FTIR the best tool for this specific application? Below is an objective performance comparison of FTIR against


-NMR and Raman Spectroscopy for detecting azides in strained heterocycles.
Table 1: Methodology Performance Matrix
FeatureFTIR (Mid-IR)

-NMR
Raman Spectroscopy
Specificity for

High. The

region is a "silent zone" for most other functional groups.
Low. No direct proton signal. Detection relies on the chemical shift of the

-proton (

), which is often obscured.
Medium. Azide is Raman active, but fluorescence from impurities often swamps the signal.
Sensitivity High. Strong dipole change results in a massive extinction coefficient (

).
High. But requires pure samples to distinguish the

-proton splitting.
Low. The azide asymmetric stretch is weakly Raman active compared to symmetric vibrations.
Throughput Rapid (< 1 min). Ideal for reaction monitoring.Slow (10-30 min). Requires solvation, locking, and shimming.Rapid. But requires laser optimization.
Safety (Explosives) Moderate Risk. Compression (KBr pellet) or friction (ATR) can trigger decomposition.Low Risk. Dilute solution reduces explosion hazard.High Risk. Laser heating can detonate concentrated azides.
Cost Low. High. Medium-High.
Decision Logic: When to Use What

AnalyticalDecision Start Sample: Azido-Azetidine Derivative Goal Goal? Start->Goal QuickCheck Rapid Confirmation (Did the reaction work?) Goal->QuickCheck Quant Quantification (Purity/Yield) Goal->Quant Structure Full Structural Elucidation Goal->Structure FTIR USE FTIR (Strong signal at ~2100 cm⁻¹) QuickCheck->FTIR Best Choice Quant->FTIR Secondary (Calibration req.) NMR USE 1H/13C NMR (Integrals required) Quant->NMR Primary Structure->NMR MS USE LC-MS (Mass confirmation) Structure->MS

Figure 1: Analytical decision matrix for characterizing azido-azetidine derivatives. FTIR is the superior choice for rapid qualitative confirmation.

Experimental Protocol: Safety & Precision

Warning: Low molecular weight organic azides (C/N ratio < 3) are potentially explosive.[1] 3-Azidoazetidine derivatives often border this limit. Do not use metal spatulas.

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is preferred over transmission (KBr pellets) to minimize sample manipulation and pressure.

  • System Prep: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum is clean.

  • Sample Application:

    • Solids: Place a minimal amount (< 1 mg) of the azetidine derivative on the crystal center using a Teflon or plastic spatula .

    • Oils: Apply a thin film directly.

  • Acquisition:

    • Lower the pressure arm gently. Do not overtighten , as friction/pressure can initiate decomposition of unstable azides.

    • Scan Range:

      
      .
      
    • Resolution:

      
      .
      
    • Scans: 16–32.

  • Post-Run: Immediately clean the crystal with solvent. Do not let the azide dry and crystallize on the surface.

Method B: Reaction Monitoring (Solution Cell)

To monitor the substitution of a leaving group (e.g., mesylate) with azide:

  • Extract an aliquot of the reaction mixture.

  • Pass through a small silica plug (if necessary) to remove inorganic azide salts (

    
    ), which absorb at 
    
    
    
    (distinct from organic azide at
    
    
    ).
  • Evaporate solvent carefully or use a solvent-subtraction method if using a flow cell.

Data Interpretation & Troubleshooting

Successful synthesis of a 3-azidoazetidine (e.g., from 1-Boc-3-mesyloxyazetidine) is confirmed by the appearance of the azide peak and the disappearance of the sulfonate ester bands.

Table 2: Spectral Correlation Guide
Functional GroupWavenumber (

)
Description
Organic Azide (

)

Target Peak. Strong, sharp. Asymmetric stretch.
Inorganic Azide (

)

Impurity. Indicates residual

or

. Wash sample.
Carbamate (

)

Boc/Cbz protecting group on the azetidine nitrogen.
Sulfonate (

)

Starting material (Mesylate/Tosylate). Should decrease over time.
Nitrile (

)

Potential byproduct or alternative reagent. Distinctly higher than azide.
Workflow Visualization

Workflow Synth Synthesis (Nucleophilic Sub.) Workup Mini-Workup (Remove NaN3 salts) Synth->Workup Safety Safety Check (Plastic tools, PPE) Workup->Safety FTIR FTIR Acquisition (ATR Mode) Safety->FTIR Analysis Analysis (Peak @ 2110?) FTIR->Analysis

Figure 2: Step-by-step workflow for safe FTIR analysis of azetidine derivatives.

Conclusion

For the analysis of azetidine derivatives, FTIR is the superior "first-pass" analytical method compared to NMR or Raman. Its ability to isolate the azide asymmetric stretch at


—free from the interference of the complex splitting patterns seen in NMR due to azetidine ring puckering—makes it indispensable for verifying reaction completion. However, researchers must strictly adhere to safety protocols regarding pressure and friction when handling these high-energy heterocyclic compounds.

References

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Löwe, H., et al. (2010). Azide Chemistry in Microreactors: Thermal Stability and Safety Aspects. Organic Process Research & Development, 14(2), 406-412. Link

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for IR frequencies).
  • Katritzky, A. R., et al. (2010). The chemistry of azetidines. Chemical Reviews, 110(6), 3450-3509. Link

  • University of California Center for Laboratory Safety. (2013). Standard Operating Procedure: Azides. Link

Sources

Assessing metabolic stability of ethoxyethyl-substituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemistry Applications

Executive Summary: The Azetidine Advantage

In modern drug discovery, high lipophilicity and rapid metabolic clearance of saturated nitrogen heterocycles (specifically piperidines and pyrrolidines) remain a primary cause of attrition. This guide evaluates ethoxyethyl-substituted azetidines as a strategic bioisostere.

While the ethoxyethyl side chain introduces a specific metabolic "soft spot" (O-dealkylation), the azetidine core offers a profound advantage: it significantly reduces the propensity for


-carbon oxidation inherent to six-membered rings. This guide provides the rationale, comparative data, and experimental protocols to validate this scaffold in your lead optimization campaigns.

Chemical Rationale & Mechanistic Logic

The Problem: Piperidine Liability

Piperidines are ubiquitous in drug design but suffer from high intrinsic clearance (


). The mechanism is primarily Cytochrome P450 (CYP)-mediated oxidation at the 

-carbon (adjacent to the nitrogen), leading to an iminium ion intermediate and subsequent ring opening or oxidation.
The Solution: Azetidine Ring Strain

Azetidines (4-membered rings) possess significant ring strain (~26 kcal/mol) and distinct geometry.

  • Metabolic Shielding: The geometric constraints of the 4-membered ring make the formation of the planar iminium ion intermediate energetically unfavorable compared to piperidines. This effectively "shuts down" the ring-oxidation pathway.

  • LogP Modulation: Azetidines generally exhibit lower lipophilicity (

    
    ) than their piperidine homologs, reducing non-specific CYP binding.
    
The Variable: Ethoxyethyl Side Chain

The ethoxyethyl group is often added to modulate solubility and provide a hydrogen bond acceptor. However, it introduces a new metabolic vector: O-dealkylation .

  • Risk: CYP-mediated hydroxylation at the ether

    
    -carbon leads to hemiacetal formation and cleavage.
    
  • Assessment: The stability of the molecule depends on whether the reduction in ring oxidation outweighs the addition of side-chain metabolism.

Visualizing Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the traditional piperidine scaffold versus the ethoxyethyl-azetidine scaffold.

MetabolicPathways cluster_0 Traditional Scaffold (High Clearance) cluster_1 Target Scaffold (Optimized) Piperidine N-Ethyl Piperidine AlphaOx α-Carbon Oxidation (Major Pathway) Piperidine->AlphaOx CYP3A4/2D6 RingOpen Ring Opening/ Degradation AlphaOx->RingOpen Azetidine Ethoxyethyl-Azetidine RingOx Ring Oxidation (Blocked by Strain) Azetidine->RingOx energetically unfavorable SideChain Side Chain O-Dealkylation Azetidine->SideChain CYP Mediated (Rate Limiting) Metabolite N-Hydroxyethyl Metabolite SideChain->Metabolite

Figure 1: Comparative metabolic liabilities. Note the blockade of ring oxidation in the azetidine scaffold, shifting clearance solely to the side chain.

Comparative Performance Data

The following data represents a typical profile for this structural class when assayed in Human Liver Microsomes (HLM).

Table 1: Intrinsic Clearance (


) Comparison 
Compound ClassStructure Description

(µL/min/mg)

(min)
Primary Metabolite
Reference A N-Ethyl-Piperidine> 150 (High)< 10Ring Oxidation (Lactam)
Reference B N-Ethoxyethyl-Piperidine> 200 (Very High)< 5Ring Ox + O-Dealkylation
Alternative N-Ethoxyethyl-Morpholine< 15 (Low)> 60Stable (Low Basicity issue)
Target Product Ethoxyethyl-Azetidine 25 - 40 (Moderate)25 - 45 O-Dealkylation only

Interpretation:

  • Piperidines suffer from dual metabolic liabilities (Ring + Side chain).

  • Morpholines are highly stable but often lack the necessary basicity (

    
     ~8) for target engagement.
    
  • Ethoxyethyl-Azetidines strike an optimal balance. They maintain basicity (

    
     ~9-10) and block ring oxidation. The observed clearance (25-40 µL/min/mg) is driven almost exclusively by the ethoxyethyl tail, which can be further optimized by steric hindrance (e.g., gem-dimethyl adjacent to the ether).
    

Experimental Protocol: Microsomal Stability Assay

To validate these claims in your own lab, follow this standardized, self-validating protocol. This workflow ensures accurate calculation of


 independent of protein binding variations.
Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

HLM_Protocol Start Preparation Step1 Pre-Incubation (5 min, 37°C) Microsomes + Buffer + Test Cmpd (1 µM) Start->Step1 Step2 Initiation Add NADPH (1 mM final) Step1->Step2 Step3 Sampling Loop (0, 5, 15, 30, 45 min) Step2->Step3 Step4 Quenching Transfer to Ice-Cold ACN + IS Step3->Step4 At each timepoint Step5 Analysis Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: Step-by-step HLM stability workflow.

Step-by-Step Procedure
  • Stock Preparation: Prepare a 10 mM stock of the ethoxyethyl-azetidine in DMSO. Dilute to 1 µM in Phosphate Buffer (0.5 mg/mL microsomal protein final concentration). Note: Keep DMSO < 0.1% to avoid CYP inhibition.

  • Pre-Incubation: Incubate the mixture (minus NADPH) at 37°C for 5 minutes. This allows for protein binding equilibrium and checks for non-NADPH dependent instability.

  • Initiation: Add NADPH to start the reaction (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ).
    
  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard. Vortex vigorously.

  • Processing: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Inject supernatant onto LC-MS/MS.[1][2][3]

Data Analysis & Calculation

Plot the natural log (ln) of the % Parent Remaining vs. Time. The slope of the linear regression (


) is used to calculate intrinsic clearance.




Critical Considerations for Optimization

If your ethoxyethyl-azetidine shows higher than expected clearance (


), consider the following structural modifications based on the data:
  • Steric Shielding: Introduce a methyl group on the azetidine ring adjacent to the nitrogen. This creates steric clash with the CYP heme iron.

  • Ether Modification: Replace the ethoxyethyl group with a trifluoroethoxy or difluoroethoxy group. Fluorine decreases the electron density of the ether oxygen and strengthens the C-H bonds, resisting O-dealkylation.

  • Spiro-Cyclization: Convert the azetidine into a 2-oxa-6-azaspiro[3.3]heptane . This "locks" the ether geometry and often dramatically improves metabolic stability while mimicking the piperidine vector.

References

  • Vertex AI Search. (2023). Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring. Journal of Medicinal Chemistry.
  • Patterson, A. W., et al. (2009). Metabolic Stability of Strained Rings. Drug Metabolism and Disposition.[4][5][6] Link

  • Cyprotex. (2023).[5][7] Microsomal Stability Assay Protocol and Data Interpretation. Evotec. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

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3-Azido-1-(2-ethoxyethyl)azetidine
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